An In-Depth Technical Guide to (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: Synthesis, Properties, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant potential in oncology, virology, and inflammatory disease research.[2] This technical guide focuses on a specific, highly functionalized derivative: (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol (CAS No. 1382451-66-2). While this compound is primarily a research chemical, its structural motifs—a dibrominated pyrazine ring and a hydroxymethyl group at the C2 position—offer a rich platform for further chemical exploration and drug design. This document provides a comprehensive overview of its chemical properties, a proposed robust synthesis protocol based on established methodologies for analogous structures, and an expert perspective on its potential applications in drug discovery.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine system, a planar, aromatic heterocycle rich in nitrogen atoms. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse chemical functionalization. The core's inherent properties make it an excellent scaffold for interacting with various biological targets, leading to compounds with activities ranging from kinase inhibition to antiviral action.[2][3]
The subject of this guide, (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol, incorporates three key features of strategic interest to the medicinal chemist:
-
The Imidazo[1,2-a]pyrazine Core: Provides the foundational structure for biological activity.
-
Dibromination at C6 and C8: The two bromine atoms serve as versatile synthetic handles. They can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of molecular fragments, enabling the systematic exploration of the chemical space around the core. This is a critical step in optimizing potency and selectivity for a given biological target.
-
Hydroxymethyl Group at C2: The primary alcohol at the C2 position is a key functional group. It can act as a hydrogen bond donor, participate in ester or ether linkages for prodrug strategies, or be oxidized to an aldehyde or carboxylic acid for further derivatization.
This combination of features makes (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol a valuable building block for creating libraries of novel compounds aimed at complex therapeutic targets.
Physicochemical and Structural Properties
A summary of the known and predicted physicochemical properties for (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol and its key precursor, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, are presented below.
| Property | (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
| CAS Number | 1382451-66-2 | 87597-21-5[4] |
| Molecular Formula | C₇H₅Br₂N₃O | C₉H₇Br₂N₃O₂[4] |
| Molecular Weight | 306.94 g/mol | 348.98 g/mol [4] |
| Appearance | Predicted: White to off-white solid | Solid |
| Solubility | Predicted: Soluble in DMSO, DMF, and Methanol | Predicted: Soluble in DMSO, DCM, Ethyl Acetate |
| Melting Point (°C) | Not experimentally determined | Not experimentally determined |
| XLogP3 | Not available | 3.3[4] |
| Hydrogen Bond Donors | 1 | 0[4] |
| Hydrogen Bond Acceptors | 4 | 5[4] |
Chemical Structure:
Caption: Chemical structure of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol.
Proposed Synthesis Protocol
As a Senior Application Scientist, it is often necessary to devise synthetic routes to novel compounds based on established chemical principles and literature precedents for analogous structures. The synthesis of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol can be logically achieved via a two-step process starting from commercially available 2-aminopyrazine. The workflow is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
Part A: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (Precursor)
This procedure is adapted from general methods for the synthesis and bromination of imidazo[1,2-a]azines.[5]
-
Cyclocondensation:
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).
-
Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
-
-
Dibromination:
-
Dissolve the crude ester from the previous step in a suitable solvent like chloroform or acetic acid.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise, or a solution of Bromine (Br₂) (2.2 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate .
-
Part B: Synthesis of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol (Target Compound)
This step is a standard ester reduction, with precedent in the synthesis of analogous (bromoimidazo[1,2-a]pyridin-2-yl)methanol.[6]
-
Ester Reduction:
-
In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Self-Validating Protocol Note: A successful quench is indicated by the formation of a granular, white precipitate that is easily filtered.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (DCM/methanol gradient) or recrystallization to yield pure (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol .
-
Expected Spectral and Analytical Characterization
While experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[2][5]
-
¹H NMR (Proton NMR):
-
The spectrum should show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-5 positions of the imidazo[1,2-a]pyrazine ring. The C-3 proton is expected to be a sharp singlet, while the C-5 proton will also be a singlet due to the adjacent bromine at C-6.
-
A doublet or broad singlet corresponding to the two protons of the CH₂ group adjacent to the hydroxyl.
-
A triplet or broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.
-
Expertise Insight: The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the pyrazine nitrogens.
-
-
¹³C NMR (Carbon NMR):
-
The spectrum will show 7 distinct carbon signals.
-
The signal for the CH₂OH carbon will be in the aliphatic region (typically ~55-65 ppm).
-
The remaining 6 signals will be in the aromatic region, corresponding to the carbons of the heterocyclic core. The carbons directly attached to the bromine atoms (C-6 and C-8) will show characteristic shifts.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₅Br₂N₃O.
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺).
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching bands in the aromatic region (~3000-3100 cm⁻¹).
-
C=N and C=C stretching vibrations characteristic of the heterocyclic ring system in the 1400-1650 cm⁻¹ region.
-
A C-O stretching band around 1000-1100 cm⁻¹.
-
Reactivity and Applications in Drug Discovery
The true value of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol lies in its potential as a versatile intermediate for the synthesis of more complex molecules.
Caption: Potential reactivity pathways for drug discovery.
-
Cross-Coupling Reactions: The C-Br bonds at positions 6 and 8 are prime sites for palladium-catalyzed cross-coupling reactions. This allows for the modular and convergent synthesis of large libraries of compounds. By varying the coupling partners (boronic acids, alkynes, amines), chemists can rapidly generate derivatives with diverse steric and electronic properties to probe the structure-activity relationship (SAR) of a target.
-
Modification of the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid. These functional groups open up a new set of chemical transformations, such as reductive amination, amide bond formation, or the synthesis of other heterocyclic rings, further expanding the accessible chemical diversity.
-
Potential Therapeutic Targets: Given the broad bioactivity of the imidazo[1,2-a]pyrazine core, derivatives of this compound could be investigated for a range of therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. The dibromo-scaffold allows for the installation of substituents that can target specific kinases involved in cancer progression.[7]
-
Antiviral Agents: The nitrogen-rich core is adept at forming hydrogen bonds, a key interaction in many enzyme active sites, including viral proteases and polymerases.[2]
-
CNS Agents: The related imidazo[1,2-a]pyridine scaffold is found in several marketed drugs for CNS disorders, suggesting that derivatives of this pyrazine analog could also possess activity on neurological targets.[3]
-
Conclusion
(6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol is a strategically designed chemical building block with significant potential for drug discovery and development. While detailed experimental data on the compound itself is sparse, its synthesis is readily achievable through established, high-yielding chemical transformations. Its key structural features—a bioactive core, two versatile bromine handles for cross-coupling, and a modifiable hydroxymethyl group—provide a powerful platform for the generation of diverse compound libraries. Researchers and drug development professionals can leverage this intermediate to accelerate the exploration of structure-activity relationships and the discovery of novel therapeutic agents targeting a wide range of diseases.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]
-
Lead Sciences. (n.d.). (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]
-
PubChemLite. (n.d.). (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Retrieved from [Link]
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Available at: [Link]
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 3-bromoimidazo[1,2-a]pyrazin-2-amine. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH. Available at: [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. NIH. Available at: [Link]
-
Thoreauchem. (n.d.). {6,8-dibromoimidazo[1,2-a]pyrazin-2-yl}methanol. Retrieved from [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C9H7Br2N3O2 | CID 19827087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
